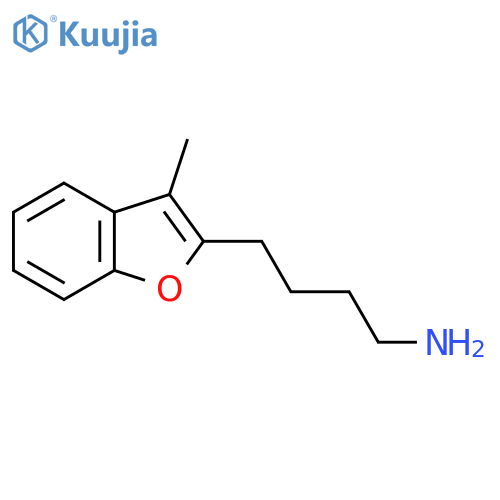Cas no 1491415-09-8 (4-(3-methyl-1-benzofuran-2-yl)butan-1-amine)

1491415-09-8 structure
商品名:4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
- EN300-1799485
- 1491415-09-8
-
- インチ: 1S/C13H17NO/c1-10-11-6-2-3-8-13(11)15-12(10)7-4-5-9-14/h2-3,6,8H,4-5,7,9,14H2,1H3
- InChIKey: RWAGJOOQWWCWKW-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2C(C)=C1CCCCN
計算された属性
- せいみつぶんしりょう: 203.131014166g/mol
- どういたいしつりょう: 203.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1799485-2.5g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 2.5g |
$3304.0 | 2023-09-19 | ||
| Enamine | EN300-1799485-0.05g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 0.05g |
$1417.0 | 2023-09-19 | ||
| Enamine | EN300-1799485-10g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 10g |
$7250.0 | 2023-09-19 | ||
| Enamine | EN300-1799485-0.25g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 0.25g |
$1551.0 | 2023-09-19 | ||
| Enamine | EN300-1799485-10.0g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 10g |
$7250.0 | 2023-06-02 | ||
| Enamine | EN300-1799485-1.0g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 1g |
$1686.0 | 2023-06-02 | ||
| Enamine | EN300-1799485-5.0g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 5g |
$4890.0 | 2023-06-02 | ||
| Enamine | EN300-1799485-0.5g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 0.5g |
$1619.0 | 2023-09-19 | ||
| Enamine | EN300-1799485-0.1g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 0.1g |
$1484.0 | 2023-09-19 | ||
| Enamine | EN300-1799485-1g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 1g |
$1686.0 | 2023-09-19 |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine 関連文献
-
1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
1491415-09-8 (4-(3-methyl-1-benzofuran-2-yl)butan-1-amine) 関連製品
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
